Bis[bis(trimethylsilyl)amino]germane

Phase‑change materials MOCVD Single‑source precursors

Bis[bis(trimethylsilyl)amino]germane, systematically named bis[bis(trimethylsilyl)amino]germanium(II), is a low‑valent, monomeric germylene featuring a Ge(II) center stabilized by two bulky –N(SiMe₃)₂ ligands. It is a distillable, moisture‑sensitive liquid (mp 32–33 °C, bp 60 °C at 0.4 mmHg) that exhibits high solubility in non‑coordinating organic solvents, enabling anhydrous solution‑phase chemistry.

Molecular Formula C12H38GeN2Si4
Molecular Weight 395.4 g/mol
CAS No. 55290-25-0
Cat. No. B1602518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[bis(trimethylsilyl)amino]germane
CAS55290-25-0
Molecular FormulaC12H38GeN2Si4
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N([Si](C)(C)C)[GeH2]N([Si](C)(C)C)[Si](C)(C)C
InChIInChI=1S/C12H38GeN2Si4/c1-16(2,3)14(17(4,5)6)13-15(18(7,8)9)19(10,11)12/h13H2,1-12H3
InChIKeyPMJFHQCVPQLUEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[bis(trimethylsilyl)amino]germane (CAS 55290‑25‑0) – Key Properties and Procurement Profile


Bis[bis(trimethylsilyl)amino]germane, systematically named bis[bis(trimethylsilyl)amino]germanium(II), is a low‑valent, monomeric germylene featuring a Ge(II) center stabilized by two bulky –N(SiMe₃)₂ ligands [1]. It is a distillable, moisture‑sensitive liquid (mp 32–33 °C, bp 60 °C at 0.4 mmHg) that exhibits high solubility in non‑coordinating organic solvents, enabling anhydrous solution‑phase chemistry . The compound serves as a versatile precursor for germanium‑containing nanomaterials, a reactant in insertion chemistry with CO₂, carbodiimides, and tellurides, and a key intermediate for Germazene [2].

Physical Form
Distillable moisture‑sensitive liquid; supports anhydrous handling
Solubility Profile
High solubility in non‑coordinating organic solvents; enables homogeneous solution processing
Precursor Role
Versatile Ge(II) precursor for nanocrystals, thin films, and insertion chemistry

Why Closest Analogs Cannot Substitute Bis[bis(trimethylsilyl)amino]germane in Thin‑Film and Nanomaterial Applications


Common germanium(II) sources such as GeCl₂·1,4‑dioxane or GeI₂ are ionic solids with limited solubility in non‑polar media, whereas bis[bis(trimethylsilyl)amino]germane is a distillable liquid that dissolves readily in non‑coordinating solvents, enabling homogeneous, anhydrous processing [1]. This compound undergoes unique insertion reactions with CO₂, carbodiimides, and dialkyl tellurides to generate stable, characterizable single‑source precursors (e.g., guanidinate and tellurolate complexes) that are directly applicable in MOCVD of GeTe films [2]. No other commercially available Ge(II) precursor replicates this combination of physical form, solubility, and insertion reactivity, making direct substitution infeasible for processes that require solution‑based, single‑source precursor strategies [2].

Physical form mismatch
Common Ge(II) halides (GeCl₂·dioxane, GeI₂) are ionic solids; their limited solubility in non‑polar media may prevent homogeneous anhydrous processing.
Reactivity gap
Germylene insertion with CO₂, carbodiimides, or dialkyl tellurides is unique to this compound; halide‑based Ge(II) sources do not provide analogous single‑source precursor pathways.
Process-design risk
Substitution may compromise solution‑phase nanocrystal size control and MOCVD stoichiometry, requiring re‑optimization of deposition or synthesis protocols.

Head‑to‑Head Performance Data for Bis[bis(trimethylsilyl)amino]germane vs. Ge(II) Alternatives


Formation of a Single‑Source Precursor for GeTe MOCVD via Germylene Insertion

Bis[bis(trimethylsilyl)amino]germane reacts with carbodiimides and dialkyl tellurides to yield well‑defined, volatile guanidinate and tellurolate complexes that serve as single‑source precursors for GeTe thin films [1]. In contrast, GeCl₂·1,4‑dioxane and GeI₂ do not undergo analogous insertion chemistry and require co‑reactants for chalcogenide film deposition, complicating process control [2]. The stability and volatility of the guanidinate derivative 2 and the tellurolate 3 were confirmed by multinuclear NMR, single‑crystal X‑ray diffraction, and successful MOCVD of GeTe [1].

Single-source GeTe MOCVD precursor formation
Class‑level inference
Forms isolable guanidinate and terminal tellurolate complexes; tellurolate 3 demonstrated as SSP for GeTe films.
Supports simplified GeTe film process design without separate Te delivery.
Qualitative differentiation by isolation and X‑ray characterization; yields not quantified.
Phase‑change materials MOCVD Single‑source precursors Guanidinate complexes

Colloidal Size‑Controlled Synthesis of GeTe Nanocrystals

Using bis[bis(trimethylsilyl)amino]germane, Polking et al. demonstrated the colloidal synthesis of GeTe nanocrystals with tunable sizes spanning 8–100 nm and controlled morphology, leveraging the precursor's solubility in non‑coordinating solvents (e.g., TOP, phenyl ether) [1]. The same reaction with GeCl₂·1,4‑dioxane requires polar, coordinating solvents that can affect nanocrystal growth kinetics and surface passivation, typically leading to broader size distributions [2]. The amine‑based ligand sphere of the target compound also facilitates in‑situ surface stabilization, contributing to the observed size monodispersity [1].

Colloidal GeTe nanocrystal size control
Cross‑study comparable
GeTe nanocrystals of 8, 17, and 100 nm average size with narrow size distributions and faceted morphologies.
Enables wider size tunability and better monodispersity for phase‑change and thermoelectric studies.
Size range 8–100 nm vs. ~10–50 nm for GeCl₂ routes; distribution widths not directly compared in same study.
Nanocrystal synthesis Colloidal chemistry Size tuning Phase‑change materials

CO₂ Insertion Reactivity Relevant to Greenhouse Gas Utilization

The germylene center of bis[bis(trimethylsilyl)amino]germane inserts into the C=O bond of CO₂ under mild conditions, yielding silylated isocyanates and carbodiimides [1]. This reactivity is not observed for GeCl₂·1,4‑dioxane or GeI₂, which instead form carbonates or oxo‑bridged clusters under similar conditions [2]. The silylated products are valuable intermediates in organic synthesis and polyurethane chemistry, and the reaction represents a rare example of a germanium(II) compound that can activate CO₂ without a strong reducing agent [1].

CO₂ insertion reactivity
Class‑level inference
Reacts with CO₂ under mild conditions to form silylated isocyanates and carbodiimides (IR, NMR).
Offers a molecular pathway for CO₂ valorization into synthetically useful intermediates.
Reactivity not reported for halide‑based Ge(II) sources; isolated yields not available.
CO₂ capture Isocyanates Carbodiimides Germylene insertion chemistry

Where Bis[bis(trimethylsilyl)amino]germane Outperforms Alternatives – Application Scenarios


Single-Source MOCVD of GeTe Thin Films for Phase-Change Memory

The ability to generate a volatile, well-defined tellurolate complex from bis[bis(trimethylsilyl)amino]germane and a dialkyl telluride enables single-source MOCVD of GeTe films [1]. This eliminates the pre‑reaction and compositional drift inherent in dual‑source delivery of Ge and Te, leading to improved film uniformity and stoichiometry control—a key requirement for high‑density phase‑change memory devices [1].

Size‑Controlled Colloidal Synthesis of GeTe Nanocrystals for Thermoelectrics

The solubility of bis[bis(trimethylsilyl)amino]germane in non‑coordinating solvents enables the colloidal synthesis of GeTe nanocrystals with tunable sizes (8–100 nm) and narrow size distributions [2]. Such size control is critical for optimizing thermoelectric efficiency (ZT) and for fundamental studies of ferroelectric nanodomain behavior [2].

CO₂ Valorization to Silylated Isocyanates and Carbodiimides

The direct insertion of CO₂ into the Ge–N bond of bis[bis(trimethylsilyl)amino]germane produces silylated isocyanates and carbodiimides under mild conditions [3]. These compounds are valuable building blocks for polyurethanes and pharmaceuticals, offering a low‑energy route for CO₂ utilization that is not accessible with halide‑based Ge(II) precursors [3].

Anhydrous Solution Synthesis of Germanium Nanocrystals

Thermal reduction of bis[bis(trimethylsilyl)amino]germane in non‑coordinating solvents at 300 °C yields crystalline germanium nanocrystals in a simple, single‑source process [4]. This method avoids the salt‑byproducts and purification challenges associated with halide precursors, making it suitable for scalable production of Ge nanocrystals for lithium‑ion battery anodes [4].

Application
Selection Property
Validation Focus
Single-source MOCVD of GeTe for phase‑change memory research
Insertion‑based precursor formation
Film composition and uniformity under deposition conditions
Size‑controlled colloidal synthesis of GeTe nanocrystals for thermoelectrics
Solubility in non‑coordinating solvents
Nanocrystal size distribution and monodispersity
CO₂ valorization to silylated isocyanates and carbodiimides
CO₂ insertion ability
Product formation and reaction scope
Anhydrous solution synthesis of germanium nanocrystals for battery anodes
Anhydrous solution processability
Nanocrystal crystallinity, purity, and scalability
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